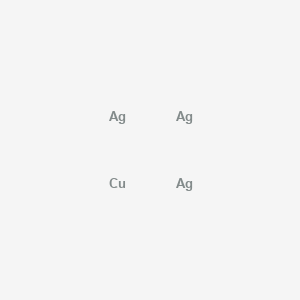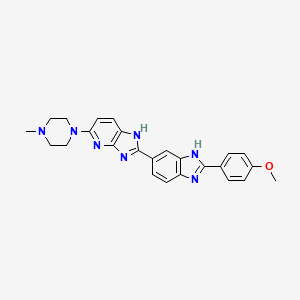![molecular formula C17H10I2O5 B14280277 [3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid CAS No. 160420-57-5](/img/structure/B14280277.png)
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid: is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and multiple substituents
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy and Diiodo Substituents: These groups can be introduced via electrophilic aromatic substitution reactions. For instance, iodination can be performed using iodine and an oxidizing agent, while hydroxylation can be achieved using hydroxylating agents.
Attachment of the Acetic Acid Group: This step may involve acylation reactions, such as Friedel-Crafts acylation, followed by hydrolysis to introduce the acetic acid moiety.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group or the benzofuran ring, potentially leading to the formation of alcohols or reduced aromatic systems.
Substitution: The diiodo groups can be replaced by other substituents through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced compounds.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.
Study of Reaction Mechanisms: Its unique structure makes it a useful model compound for studying various organic reactions.
Biology and Medicine:
Pharmacological Research: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Biochemical Studies: It can be used to study enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities.
Chemical Manufacturing: It can be used as an intermediate in the production of other valuable chemicals.
作用机制
The mechanism by which [3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid exerts its effects depends on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Alteration of Cellular Processes: The compound may affect cellular processes such as apoptosis, proliferation, or differentiation.
相似化合物的比较
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]propionic acid: Similar structure with a propionic acid group instead of acetic acid.
[3-(4-Hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]butyric acid: Similar structure with a butyric acid group.
Uniqueness:
Substituent Effects: The specific substituents on the benzofuran ring and the acetic acid group confer unique chemical and biological properties.
属性
CAS 编号 |
160420-57-5 |
|---|---|
分子式 |
C17H10I2O5 |
分子量 |
548.07 g/mol |
IUPAC 名称 |
2-[3-(4-hydroxy-3,5-diiodobenzoyl)-2-benzofuran-1-yl]acetic acid |
InChI |
InChI=1S/C17H10I2O5/c18-11-5-8(6-12(19)16(11)23)15(22)17-10-4-2-1-3-9(10)13(24-17)7-14(20)21/h1-6,23H,7H2,(H,20,21) |
InChI 键 |
WMDUTPHRHCDJML-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(OC(=C2C=C1)C(=O)C3=CC(=C(C(=C3)I)O)I)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


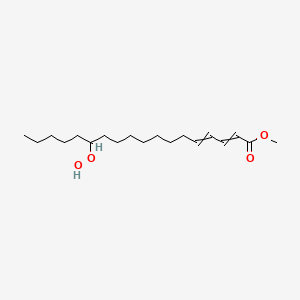
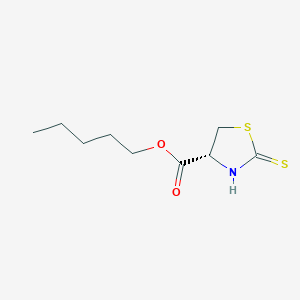
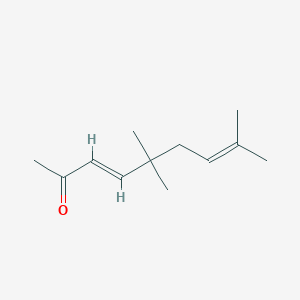
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
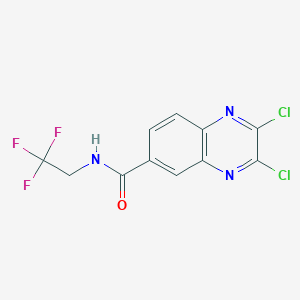
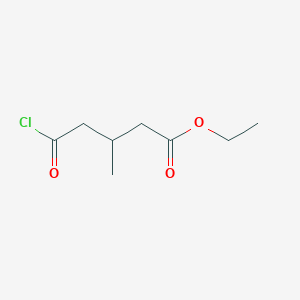
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
